molecular formula C11H13ClN2O3 B187466 N-butyl-4-chloro-3-nitrobenzamide CAS No. 59320-12-6

N-butyl-4-chloro-3-nitrobenzamide

Cat. No.: B187466
CAS No.: 59320-12-6
M. Wt: 256.68 g/mol
InChI Key: YVBGUSUYCUSCBC-UHFFFAOYSA-N
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Description

N-butyl-4-chloro-3-nitrobenzamide is an organic compound with the molecular formula C11H13ClN2O3 and a molecular weight of 256.691 g/mol It is a derivative of benzamide, featuring a nitro group at the 3-position, a chlorine atom at the 4-position, and a butyl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-chloro-3-nitrobenzamide typically involves the reaction of 4-chloro-3-nitrobenzoic acid with butylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would be optimized for higher yields and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-chloro-3-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-butyl-4-chloro-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-butyl-4-chloro-3-nitrobenzamide is not well-documented. compounds with similar structures often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, while the amide and chlorine groups may influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-butyl-4-chloro-3-nitrobenzamide is unique due to the presence of both the nitro and chlorine groups, which can significantly influence its chemical reactivity and potential biological activities. The butyl group also enhances its solubility in organic solvents, making it a versatile compound for various applications .

Properties

IUPAC Name

N-butyl-4-chloro-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3/c1-2-3-6-13-11(15)8-4-5-9(12)10(7-8)14(16)17/h4-5,7H,2-3,6H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBGUSUYCUSCBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364985
Record name N-butyl-4-chloro-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59320-12-6
Record name N-butyl-4-chloro-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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